3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a halogenated aromatic compound with the molecular formula C9H5ClF4O2 It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenylacetic acid backbone
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Safety and Hazards
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it belongs to the trifluoromethylpyridine (TFMP) family, which has applications in both agrochemicals and pharmaceuticals .
- TFMP derivatives, including 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, are used for crop protection. Their unique properties arise from the combination of the fluorine atom’s physicochemical characteristics and the pyridine moiety .
- In the pharmaceutical industry, several TFMP-containing compounds have been granted market approval, and many are undergoing clinical trials .
- Specific details regarding the interaction of this compound with its targets are not readily available. However, the trifluoromethyl group and the pyridine moiety likely contribute to its biological activity .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes often leads to the formation of reactive intermediates, which can further participate in subsequent biochemical reactions. Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and the release of fluorinated metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In hepatocytes, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. It can induce the expression of genes associated with detoxification and stress response, such as glutathione S-transferase and superoxide dismutase. In neuronal cells, this compound can modulate neurotransmitter release and uptake, affecting synaptic transmission and neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which leads to the accumulation of acetylcholine in synaptic clefts and prolonged neurotransmission. Additionally, this compound can bind to nuclear receptors, such as the aryl hydrocarbon receptor, modulating gene expression and influencing cellular responses to environmental toxins. The presence of halogen atoms in its structure enhances its binding affinity to these biomolecules, facilitating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance metabolic activity and promote detoxification processes. At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity. Studies in rodents have shown that high doses of this compound can lead to liver damage, characterized by elevated liver enzymes and histopathological changes. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated and dechlorinated metabolites. Additionally, esterases can hydrolyze the ester bond in this compound, producing fluorinated carboxylic acids. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues, such as the liver and brain. Additionally, it can interact with transport proteins, such as organic anion-transporting polypeptides, facilitating its cellular uptake and distribution. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with specific organelles and biomolecules. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, it can accumulate in mitochondria, influencing mitochondrial function and energy production. The presence of targeting signals or post-translational modifications can further direct this compound to specific cellular compartments, modulating its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves the halogenation of a suitable aromatic precursor. One common method is the reaction of 2-fluoro-5-chlorobenzotrifluoride with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of anhydrous hydrogen fluoride as a fluorinating agent and the application of high-pressure conditions are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, fluorinated aromatic compounds, and other halogenated derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXABTQTILJYQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378700 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-13-7 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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